2-Ethyl-4-methylimidazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >16.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82315. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

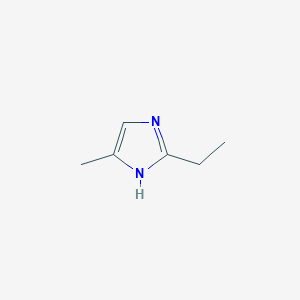

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLGIFJWFIQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044744 | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-4-methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

931-36-2 | |

| Record name | 2-Ethyl-4-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Imidazolo sostituito | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE, 2-ETHYL-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8XI641G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-methylimidazole: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-4-methylimidazole, a versatile heterocyclic compound with significant applications in industrial and pharmaceutical chemistry. This document details its structural and physicochemical characteristics, outlines a common synthetic protocol, and discusses its role as a curing agent.

Core Physicochemical and Structural Data

This compound, also known as EMI-24, is a substituted imidazole (B134444) that presents as a colorless to light yellow crystalline solid or viscous liquid, depending on the ambient temperature.[1][2] Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Reference |

| CAS Number | 931-36-2 | [3] |

| Molecular Formula | C₆H₁₀N₂ | [1][3] |

| Molecular Weight | 110.16 g/mol | [1][4][5] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear/viscous liquid | [1] |

| Canonical SMILES | CCC1=NC=C(N1)C | [3] |

| InChI Key | ULKLGIFJWFIQFF-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 40 - 54 °C | [1][4] |

| Boiling Point | 292 - 295 °C (at 760 mmHg) | [2][4][5] |

| 164 °C (at 20 mmHg) | ||

| 120-125 °C (at 2 Torr) | [6] | |

| Density | 0.975 g/mL (at 25 °C) | [4][5] |

| 1.011 g/mL (at 25 °C) | [4] | |

| Refractive Index | 1.500 (at 20 °C) | [4][7] |

| Water Solubility | 210 g/L (at 20 °C) | [2][3][6] |

| pKa | 15.32 ± 0.10 (Predicted) | [3] |

| Flash Point | 137 °C (closed cup) | [2][5] |

| LogP | 0.62 | [1] |

| Polar Surface Area | 28.68 Ų | [1] |

Chemical Properties and Reactivity

This compound is a stable compound under normal storage and handling conditions at room temperature in closed containers.[3] It is primarily recognized for its utility as an organic synthesis intermediate and as a curing agent for epoxy resins.[1] Its function in epoxy resin curing involves the imidazole ring's nitrogen atoms initiating the cross-linking reaction between epoxy groups, which leads to the formation of a robust, three-dimensional network structure.[3] This enhances the mechanical properties, adhesion, heat resistance, and chemical resistance of the final polymer.[2][3] It is also utilized as a catalyst in the production of polyurethane coatings.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of an appropriate propanal derivative with a nitrile.[1] Another approach involves the cyclization and subsequent dehydrogenation of diamines and nitriles.[8][9]

Protocol: Imidazoline (B1206853) Dehydrogenation Method [8][9]

This method involves a two-step process: cyclization to form an imidazoline intermediate, followed by dehydrogenation to yield the imidazole.

-

Cyclization: A diamine and propionitrile (B127096) undergo a cyclization reaction. This is typically performed in the presence of a catalyst, such as a sulfur compound. The reaction is carried out sequentially at temperatures of 80-110 °C and then 120-140 °C.[9]

-

Dehydrogenation: The resulting 2-ethyl-4-methylimidazoline intermediate is then dehydrogenated.[10]

-

Place 550 g of the 2-ethyl-4-methylimidazoline intermediate into a three-necked flask equipped with a mechanical stirrer.[8]

-

Prepare a Raney Nickel catalyst by adding 22 g of Raney Nickel to 60 mL of a 20 wt% potassium hydroxide (B78521) aqueous solution, stirring for 15 minutes, and then washing with pure water and ethanol.[8]

-

Add the prepared catalyst to the reaction flask.[8]

-

Heat the reaction mixture to 190 °C in an oil bath with continuous stirring for 3.5 hours.[8]

-

-

Purification:

-

After the reaction, allow the solution to clarify and separate the upper liquid layer.[8]

-

Dilute the residue with a small amount of toluene (B28343) and filter to remove the catalyst.[8]

-

Combine the filtrates and perform vacuum distillation, collecting the fraction at 150-160 °C / 10 mmHg to obtain this compound.[8][9] This process can yield a product with a purity greater than 97%.[8]

-

Determination of Physicochemical Properties: Standard Methodologies

The following are standard laboratory protocols for determining the key physical properties of a solid or liquid compound like this compound.

-

Melting Point Determination (Capillary Method):

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.

-

-

Boiling Point Determination (Distillation Method):

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point at the measured atmospheric pressure.

-

-

Density Measurement (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Visualized Workflows and Relationships

Caption: Synthetic pathway for this compound via imidazoline dehydrogenation.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 95 931-36-2 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound CAS#: 931-36-2 [m.chemicalbook.com]

- 9. CN105367499A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN110845415B - Environment-friendly synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Ethyl-4-methylimidazole: Molecular Structure and Weight

This technical guide provides a detailed overview of the molecular structure and weight of 2-Ethyl-4-methylimidazole, a versatile intermediate compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this chemical in their work. The guide covers its chemical composition, molecular weight, and a representative synthesis protocol.

Molecular Identity and Properties

This compound, identified by the CAS Number 931-36-2, is a substituted imidazole (B134444) derivative.[1][2][3][4][5][6][7] It is a valuable synthetic intermediate used in the manufacturing of pharmaceuticals, agrochemicals, dyes, and pigments.[2][3][6] Furthermore, it serves as a curing agent and accelerator for epoxy resins, contributing to the synthesis of network polymers with enhanced thermal and physical properties.[1][3][5] Physically, it appears as a yellow to orange liquid or lumps.[2]

Molecular Structure

The structure of this compound consists of a five-membered imidazole ring. An ethyl group (-CH₂CH₃) is attached at the 2-position of the ring, and a methyl group (-CH₃) is at the 4-position. The empirical formula for this compound is C₆H₁₀N₂.[2][3][4][5][6][7]

Caption: Molecular structure of this compound.

Molecular Weight

The molecular weight of this compound is 110.16 g/mol .[1][2][3][5][6][8][9] This is calculated from its molecular formula, C₆H₁₀N₂, and the atomic weights of its constituent elements. The table below summarizes the quantitative data.

| Constituent Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 10 | 10.080 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Total | 110.160 |

Experimental Protocol: Synthesis of this compound

The following protocol describes a representative synthesis method for this compound. This process involves a cyclization reaction followed by dehydrogenation.[3]

Step 1: Cyclization

-

A diamine and propionitrile (B127096) undergo a cyclization reaction.

-

The reaction is catalyzed and proceeds sequentially at temperatures of 80-110 °C and then 120-140 °C.

Step 2: Dehydrogenation

-

The product from the cyclization reaction is dehydrogenated using Raney nickel as a catalyst.

-

This reaction is carried out at a temperature of 170-200 °C.

-

The final product obtained is this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound Manufacturer, this compound Supplier, Exporter [novelchemindia.com]

- 2. This compound, 96% | CymitQuimica [cymitquimica.com]

- 3. This compound | 931-36-2 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound 95 931-36-2 [sigmaaldrich.com]

- 6. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. exsyncorp.com [exsyncorp.com]

Solubility Profile of 2-Ethyl-4-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-ethyl-4-methylimidazole in water and a qualitative assessment of its solubility in organic solvents. The document is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Core Concepts and Properties

This compound (CAS No. 931-36-2) is a substituted imidazole (B134444) that presents as a light yellow powder or a yellowish viscous liquid.[1] It possesses a balanced lipophilic-hydrophilic nature, a characteristic suggested by its LogP value of 0.62.[1] This amphiphilic quality indicates its potential for solubility in both aqueous and various organic media.[1]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been determined and is presented below.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 210[2][3][4][5] |

Qualitative Solubility in Organic Solvents

While specific quantitative data is limited, multiple sources qualitatively describe this compound as being soluble in many organic solvents.[1][2] It is also noted to be soluble in epoxy resin, which is consistent with its common application as a curing agent.[3][6] The solubility of similar, unsubstituted imidazole is high in polar organic solvents such as alcohols.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound, adapted from standard laboratory procedures.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is assumed to be reached, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. Dilute the saturated solution gravimetrically with a known mass of the solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with standard solutions of this compound of known concentrations should be used to determine the concentration of the solute in the diluted samples.

-

Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Workflow for determining the equilibrium solubility of a solid compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. nbinno.com [nbinno.com]

- 3. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 931-36-2 [m.chemicalbook.com]

- 6. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

Spectral Analysis of 2-Ethyl-4-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Ethyl-4-methylimidazole. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. Detailed experimental protocols for obtaining the spectral data are also included, along with a logical workflow for spectral analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different proton environments in the molecule. The data presented here is compiled from various spectral databases.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~6.63 | s | 1H | C5-H |

| ~2.72 | q | 2H | -CH₂-CH₃ |

| ~2.21 | s | 3H | C4-CH₃ |

| ~1.20 | t | 3H | -CH₂-CH₃ |

br s = broad singlet, s = singlet, q = quartet, t = triplet Note: The chemical shift of the N-H proton can be highly variable depending on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of this compound. The following data has been aggregated from available spectral information.

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C2 |

| ~133.0 | C4 |

| ~115.0 | C5 |

| ~21.0 | -CH₂-CH₃ |

| ~14.0 | C4-CH₃ |

| ~12.0 | -CH₂-CH₃ |

Infrared (IR) Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2800 | Strong, Broad | N-H and C-H stretching |

| ~2970, ~2930, ~2870 | Medium | C-H stretching (alkyl) |

| ~1590 | Medium | C=N stretching |

| ~1500 | Medium | C=C stretching (imidazole ring) |

| ~1460, ~1380 | Medium | C-H bending (alkyl) |

| ~1100 | Medium | Ring vibrations |

| ~800 | Medium | C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

-

This compound (sample)

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Vortex the sample to ensure complete dissolution.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of this compound to identify its functional groups.

Materials:

-

This compound (sample)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction and an ATR correction.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

An In-Depth Technical Guide to the Health and Safety of 2-Ethyl-4-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Ethyl-4-methylimidazole (CAS No. 931-36-2), a versatile intermediate used in various industrial and research applications, including pharmaceuticals, agrochemicals, and epoxy resins.[1][2] Understanding the toxicological profile and proper handling procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] The primary hazards are summarized in the table below.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3][4][5][6] |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction[3][6] |

| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child[7] |

| Carcinogenicity | Category 1B | May cause cancer[7] |

Hazard Pictograms:

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound. These values are essential for risk assessment and for establishing safe handling limits in a laboratory or industrial setting.

Acute Toxicity Data

| Route of Exposure | Species | Value | Remarks |

| Oral | Rat (male) | LD50: ~754 mg/kg bw | Value from interpolation.[3] |

| Oral | Rat | LD50: 731 mg/kg | |

| Dermal | Rabbit (male/female) | LD50: > 400 mg/kg bw | [3] |

| Inhalation | Rat (male/female) | Discriminating conc.: 0.03 Saturated vapour at 20°C | |

| Intraperitoneal | Mouse | LDLo: 250 mg/kg | Causes somnolence and convulsions.[5][6] |

Physical and Chemical Properties Relevant to Safety

| Property | Value |

| Flash Point | 137 - 160 °C (closed cup)[7][8] |

| Autoignition Temperature | 450 - 475 °C[7][9] |

| Boiling Point | 273 - 295 °C[5][8] |

| Melting Point | 36 - 54 °C[5][8] |

| Solubility in Water | 210 g/L at 20 °C[1][4] |

Experimental Protocols

The toxicological data presented above are derived from studies conducted according to standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies for the key toxicological assessments.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Typically, young adult nulliparous and non-pregnant female rats are used.[10]

-

Procedure:

-

Animals are acclimatized to laboratory conditions for at least five days.

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single oral dose via gavage. The vehicle for administration should be selected based on the substance's solubility (e.g., corn oil, 0.5% carboxymethylcellulose).[10]

-

A stepwise procedure is used, starting with a dose expected to cause some toxicity. The outcome of the first dose group determines the dose for the subsequent group.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

-

A full gross necropsy is performed on all animals at the end of the observation period.

-

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Test Animal: Typically, adult rats are used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

Skin Irritation (Adapted from OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animal: Typically, albino rabbits are used.

-

Procedure:

-

A small area of the animal's back is shaved.

-

A 0.5 g or 0.5 mL sample of the test substance is applied to the shaved skin under a gauze patch.

-

The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Visualized Workflows and Pathways

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to the hazards associated with this compound in a laboratory setting.

Caption: A workflow for hazard assessment and emergency response for this compound.

Hypothetical Signaling Pathway for Imidazole-Induced Cellular Toxicity

While the specific molecular pathways affected by this compound are not well-documented, studies on other imidazole (B134444) derivatives suggest that they can induce cellular toxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. The following diagram illustrates a hypothetical signaling pathway.

Caption: A hypothetical pathway of imidazole-induced cellular toxicity.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure safety when working with this compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.[3][9]

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

-

-

Storage:

First Aid Measures

In the event of exposure, immediate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3][5][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting:

-

Accidental Release:

Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile. A thorough understanding of its toxicological properties, adherence to safe handling and storage procedures, and preparedness for emergency situations are essential for professionals working with this compound. This guide serves as a foundational resource to promote a culture of safety in research and development environments. Always refer to the most current Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Ethyl-4-methylimidazole: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-4-methylimidazole (2E4MI), a heterocyclic organic compound pivotal in various industrial and research applications. This document delves into its historical discovery, synthesis methodologies, physicochemical properties, and its significant role as a curing agent for epoxy resins.

Discovery and History

The journey of this compound is intrinsically linked to the broader history of imidazole (B134444) chemistry. The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858.[1][2] This pioneering work involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia, a method that came to be known as the Debus synthesis.[1][2]

In 1882, Bronisław Radziszewski expanded upon this, developing a more general method for synthesizing substituted imidazoles by reacting a 1,2-dicarbonyl compound with an aldehyde and ammonia.[3][4] This reaction, now known as the Debus-Radziszewski imidazole synthesis, opened the door for the creation of a wide array of imidazole derivatives, including this compound.[3][4][5] While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its synthesis would have been achievable following Radziszewski's advancements.

The industrial significance of this compound grew with the development of epoxy resins in the mid-20th century. Researchers discovered its efficacy as a curing agent and accelerator, leading to its widespread adoption in adhesives, coatings, and composite materials.[6][7]

Physicochemical Properties

This compound is a versatile compound with a unique set of physical and chemical properties that make it suitable for a range of applications. It typically appears as a light yellow crystalline solid or a yellowish viscous liquid.[8][9]

| Property | Value |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| CAS Number | 931-36-2 |

| Melting Point | 45-54 °C |

| Boiling Point | 292-295 °C |

| Density | 0.975 g/mL at 45°C |

| Refractive Index | 1.4995 |

| Flash Point | 137 °C |

| Solubility in Water (at 20°C) | 210 g/L |

This table summarizes key physical and chemical properties of this compound, compiled from various sources.[8][9]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. Early methods often involved processes with significant environmental drawbacks.[10] More contemporary approaches focus on greener and more efficient pathways.

Logical Workflow for Modern Synthesis

The following diagram illustrates a modern, environmentally friendly synthesis route starting from methyl propionate (B1217596) and 1,2-propanediamine.[10]

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

- 10. CN110845415B - Environment-friendly synthesis method of this compound - Google Patents [patents.google.com]

2-Ethyl-4-methylimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Ethyl-4-methylimidazole (CAS No. 931-36-2), a versatile heterocyclic compound with significant applications in industrial chemistry, particularly as a curing agent for epoxy resins and as an intermediate in organic synthesis. This document collates extensive data on its synonyms, physicochemical properties, detailed synthesis and analysis protocols, and its mechanism of action in polymerization processes. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms and identifiers is provided below.

| Identifier Type | Identifier | Reference |

| IUPAC Name | 2-ethyl-5-methyl-1H-imidazole | [1] |

| CAS Number | 931-36-2 | [1] |

| EC Number | 213-234-5 | |

| Molecular Formula | C6H10N2 | |

| Molecular Weight | 110.16 g/mol | |

| InChI | InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | [1] |

| InChIKey | ULKLGIFJWFIQFF-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=NC=C(N1)C | [1] |

| Common Synonyms | 2-Ethyl-4-methyl-1H-imidazole, 4-Methyl-2-ethylimidazole, 2E4MZ, EMI-24 | |

| Trade Names | Curezol 2E4MZ, Epicure EMI 24, Imicure EMI-24 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Appearance | Light yellow powder or yellowish viscous liquid | |

| Melting Point | 47-54 °C | [2][3] |

| Boiling Point | 292-295 °C at 760 mmHg | [2][3][4] |

| Density | 0.975 g/mL at 25 °C | [2][3] |

| Flash Point | 137 °C | [4] |

| Solubility | Soluble in water (210 g/L at 20 °C) and many organic solvents. | [4] |

| Refractive Index | 1.503 (at 20 °C) | [5] |

| pKa | Not readily available | |

| LogP | 0.62 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a representative protocol for its application as an epoxy curing agent.

Synthesis of this compound

Two primary synthesis routes are detailed below. The first is a classical approach, while the second represents a more environmentally friendly ("green") method.

Protocol 3.1.1: Synthesis via Condensation of 2-Aminopropanal Dimethyl Acetal and Propanonitrile [4]

-

Reaction Setup: To a three-necked flask, add 185 g (1.56 mol) of 2-aminopropanal dimethyl acetal, 106 g (1.95 mol) of propanonitrile, and 279 g (1.95 mol) of cuprous bromide.

-

Reaction Execution: Stir the mixture and heat to 85 °C. Maintain this temperature for 8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 1200 mL of methanol (B129727) and 380 g of concentrated hydrochloric acid (37% by mass).

-

Remove methanol by distillation under reduced pressure at 60 °C for 4 hours.

-

In an ice bath, add 500 g of sodium hydroxide (B78521) solution (50% by mass), ensuring the temperature does not exceed 20 °C.

-

After stirring for 15 minutes, add 3000 mL of methyl tert-butyl ether and stir for another 15 minutes.

-

-

Purification:

-

Filter the solid and wash it with 500 mL of methyl tert-butyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the solid product. The reported yield is approximately 64.1%.[4]

-

Protocol 3.1.2: Environment-Friendly Synthesis from Methyl Propionate (B1217596) and 1,2-Propanediamine [6]

-

Formation of 2-Ethyl-4-methylimidazoline:

-

In a flask, combine 88g of methyl propionate and 222g of 1,2-propanediamine.

-

Reflux the mixture at 80 °C for 3 hours.

-

Add 3g of dibutyltin (B87310) oxide and 176g of trimethylbenzene.

-

Distill off low-boiling unreacted starting materials.

-

Heat to 180 °C and reflux for 3 hours, removing water as it forms.

-

Perform vacuum distillation, collecting the fraction at 102-112 °C / 2.0 kPa to obtain 2-ethyl-4-methylimidazoline.

-

-

Dehydrogenation to this compound:

-

To 112g of the 2-ethyl-4-methylimidazoline, add 2.2g of a 5% Pd/C catalyst.

-

Slowly heat the mixture to 140 °C and maintain for 10 hours for dehydrogenation, or until gas evolution ceases.

-

After cooling, perform suction filtration to remove the catalyst.

-

Purify the filtrate by reduced pressure distillation, collecting the fraction at 150-160 °C / 1.33 kPa to yield this compound.[6]

-

Purification by Crystallization

For obtaining high-purity this compound, crystallization is an effective method.

Protocol 3.2.1: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone-water[7]).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

Protocol 3.3.1: High-Performance Liquid Chromatography (HPLC) with Mass Detection

This method is adapted from the analysis of related methylimidazoles and is suitable for the quantification of this compound.

-

Instrumentation: An Alliance HPLC system with an ACQUITY QDa Mass Detector and a CORTECS HILIC Column is recommended.

-

Mobile Phase: A gradient elution with a suitable mobile phase system (e.g., acetonitrile (B52724) and an aqueous buffer) should be optimized.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution of this compound using the mass detector in Single Ion Recording (SIR) mode for the corresponding m/z.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Application as an Epoxy Curing Agent

The following is a representative protocol for evaluating the curing of an epoxy resin using this compound.

Protocol 3.4.1: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

-

Formulation: Prepare a mixture of DGEBA epoxy resin and this compound. The concentration of the curing agent can be varied (e.g., 2-7 phr - parts per hundred parts of resin) to study its effect on curing kinetics and final properties.[4]

-

Mixing: Thoroughly mix the resin and curing agent at room temperature until a homogeneous mixture is obtained.

-

Curing:

-

Place the mixture in a mold or on a substrate.

-

Cure the formulation in an oven at a specific temperature (e.g., ranging from 90 to 120 °C). The curing time will depend on the temperature and the concentration of the curing agent.

-

-

Analysis of Curing Kinetics (Differential Scanning Calorimetry - DSC):

-

Characterization of Cured Resin:

-

Once cured, the material can be subjected to various tests to determine its mechanical properties (e.g., tensile strength, elongation at break), thermal stability (e.g., thermogravimetric analysis - TGA), and chemical resistance.

-

Diagrams and Workflows

This section provides visual representations of the synthesis and application workflows for this compound using the DOT language for Graphviz.

Caption: Green Synthesis Workflow for this compound.

Caption: Experimental Workflow for Epoxy Resin Curing.

Mechanism of Action in Epoxy Curing

This compound acts as a catalytic curing agent for epoxy resins. Its mechanism involves the lone pair of electrons on the tertiary nitrogen atom of the imidazole (B134444) ring, which initiates the ring-opening polymerization of the epoxy groups. The process can be described in the following simplified steps:

-

Initiation: The tertiary amine of the imidazole ring attacks the electrophilic carbon of the epoxide ring, leading to the formation of a zwitterionic adduct.

-

Propagation: The alkoxide anion of the zwitterion then attacks another epoxide monomer, propagating the polymerization chain. This process continues, leading to the formation of a cross-linked polymer network.

-

Role of the N-H group: The proton on the secondary nitrogen of the imidazole ring can also participate in the reaction, particularly at higher temperatures, further contributing to the cross-linking process.

The catalytic nature of this compound allows for efficient curing at moderate temperatures and results in a cured epoxy with good thermal and mechanical properties.[4]

Safety and Handling

This compound is harmful if swallowed and can cause serious eye damage.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially significant imidazole derivative with well-established applications, particularly in the polymer industry. Its predictable reactivity, coupled with the desirable properties it imparts to epoxy resins, ensures its continued importance. This technical guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field. The detailed experimental protocols and workflow diagrams offer practical insights for its synthesis and use in a laboratory setting.

References

- 1. This compound | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 931-36-2 [chemicalbook.com]

- 3. This compound 95 931-36-2 [sigmaaldrich.com]

- 4. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. CN110845415B - Environment-friendly synthesis method of this compound - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. allhdi.com [allhdi.com]

Theoretical and Computational Insights into 2-Ethyl-4-methylimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylimidazole (2E4MI) is a versatile heterocyclic compound with significant industrial applications, notably as a curing agent for epoxy resins and in carbon capture technologies. A comprehensive understanding of its molecular properties is crucial for optimizing its performance and exploring new applications. This technical guide provides an in-depth analysis of the theoretical and computational characteristics of this compound. Due to a scarcity of direct computational studies on this specific molecule, this paper leverages experimental data and extrapolates theoretical properties from computational studies on structurally related alkyl-substituted imidazoles. This document summarizes key physicochemical and quantum chemical parameters, outlines detailed experimental and computational methodologies, and presents visual diagrams of its synthetic pathway and proposed reaction mechanisms.

Physicochemical and Theoretical Properties

The fundamental properties of this compound are summarized below. Experimental values are provided where available, and theoretical parameters are extrapolated from computational studies on similar imidazole (B134444) derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₆H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 110.16 g/mol | --INVALID-LINK-- |

| Melting Point | 45-54 °C | [Various suppliers] |

| Boiling Point | 292-295 °C | [Various suppliers] |

| Solubility in Water | 210 g/L at 20 °C | --INVALID-LINK-- |

| Flash Point | ~137 °C | --INVALID-LINK-- |

| LogP | 0.62 | Estimated |

Table 2: Extrapolated Quantum Chemical Parameters

Note: These values are estimations based on DFT studies of substituted imidazoles and should be validated by specific calculations for this compound.

| Parameter | Estimated Value | Significance in Drug Development and Material Science |

| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability; crucial for charge-transfer interactions. |

| LUMO Energy | ~ 1.2 eV | Indicates electron-accepting ability; important for understanding reactivity. |

| HOMO-LUMO Gap | ~ 7.2 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~ 3.5 - 4.0 D | High polarity influences solubility and intermolecular interactions. |

| Global Hardness (η) | ~ 3.6 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | ~ 2.4 eV | Reflects the molecule's ability to attract electrons. |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (cm⁻¹ or ppm) | Interpretation |

| FT-IR (Infrared) | ~3100-3300 cm⁻¹ (broad)~2970, 2870 cm⁻¹~1580 cm⁻¹~1450 cm⁻¹ | N-H stretching of the imidazole ringC-H stretching of ethyl and methyl groupsC=N stretching of the imidazole ringC-H bending |

| ¹H NMR | ~1.2 ppm (triplet)~2.1 ppm (singlet)~2.6 ppm (quartet)~6.6 ppm (singlet)~10-12 ppm (broad singlet) | -CH₃ of ethyl group-CH₃ of methyl group-CH₂- of ethyl groupC-H of imidazole ringN-H of imidazole ring |

| ¹³C NMR | ~13.5 ppm~19.0 ppm~115.0 ppm~135.0 ppm~148.0 ppm | Methyl groupEthyl group (CH₃)Ethyl group (CH₂)C5 of imidazole ringC4 of imidazole ringC2 of imidazole ring |

Synthesis and Reaction Mechanisms

Understanding the synthesis and reaction pathways of this compound is key to its application.

Synthetic Pathway

A common industrial synthesis involves a multi-step process starting from 1,2-propanediamine and propionitrile. The process includes a cyclization reaction to form an imidazoline (B1206853) intermediate, followed by dehydrogenation.

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Ethyl-4-methylimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-Ethyl-4-methylimidazole, a versatile intermediate in organic synthesis and a widely used curing agent for epoxy resins.[1][2][3] Two distinct synthetic methodologies are presented: a direct synthesis from 2-aminopropanal dimethyl acetal (B89532) and propanonitrile, and a two-step method involving the synthesis and subsequent dehydrogenation of 2-ethyl-4-methylimidazoline. This guide includes step-by-step protocols, quantitative data summaries, and visual diagrams of the reaction pathways and experimental workflow to aid in the successful replication of these procedures in a laboratory setting.

Introduction

This compound (EMI-24) is a substituted imidazole (B134444) of significant industrial importance.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Furthermore, it is extensively used as a curing agent and accelerator for epoxy resins, imparting desirable thermal and mechanical properties to the cured polymers.[2][4] The synthesis of this compound can be achieved through various routes, including modifications of the classical Debus-Radziszewski imidazole synthesis.[5][6][7][8] This document details two effective laboratory-scale synthetic methods.

Synthetic Methodologies

Method 1: Direct Synthesis from 2-Aminopropanal Dimethyl Acetal

This method involves the condensation of 2-aminopropanal dimethyl acetal with propanonitrile, catalyzed by cuprous bromide.[1][9]

Reaction Scheme:

-

2-Aminopropanal dimethyl acetal + Propanonitrile → this compound

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a condenser, add 185 g (1.56 mol) of 2-aminopropanal dimethyl acetal, 106 g (1.95 mol) of propanonitrile, and 279 g (1.95 mol) of cuprous bromide.[9]

-

Reaction Execution: The mixture is stirred and heated to 85°C for 8 hours.[9]

-

Work-up and Isolation:

-

After 8 hours, cease stirring and allow the mixture to cool to room temperature.[9]

-

Add 1200 ml of methanol (B129727) and 380 g of concentrated hydrochloric acid (37% by mass).[9]

-

Remove the methanol by vacuum distillation at 60°C over a period of 4 hours.[9]

-

In an ice bath, add 500 g of sodium hydroxide (B78521) solution (50% by mass), ensuring the temperature does not exceed 20°C.[9]

-

Add 3000 ml of methyl tert-butyl ether and stir the mixture for 15 minutes.[9]

-

Wash the resulting solid with an additional 500 ml of methyl tert-butyl ether.[9]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[9]

-

Remove the solvent under reduced pressure to yield the solid product.[9]

-

Method 2: Imidazoline (B1206853) Dehydrogenation

This two-step "green" synthesis method involves the formation of 2-ethyl-4-methylimidazoline from methyl propionate (B1217596) and 1,2-propanediamine, followed by catalytic dehydrogenation.[10]

Step 1: Synthesis of 2-Ethyl-4-methylimidazoline

Reaction Scheme:

-

Methyl propionate + 1,2-Propanediamine → N-(2-aminopropyl)propanamide

-

N-(2-aminopropyl)propanamide → 2-Ethyl-4-methylimidazoline

Experimental Protocol:

-

Amidation: React methyl propionate with 1,2-propanediamine at 80°C to generate N-(2-aminopropyl)propanamide.[10]

-

Cyclization: The resulting amide undergoes cyclization in the presence of a catalyst and an aromatic hydrocarbon with water removal to produce 2-ethyl-4-methylimidazoline.[10]

Step 2: Dehydrogenation of 2-Ethyl-4-methylimidazoline

Reaction Scheme:

-

2-Ethyl-4-methylimidazoline --(Pd/C)--> this compound

Experimental Protocol:

-

Reaction Setup: In a suitable flask, add 112 g of 2-ethyl-4-methylimidazoline and 2.2 g of a 5% Pd/C catalyst.[10]

-

Dehydrogenation: Slowly heat the mixture to 140°C and maintain this temperature for approximately 10 hours, or until gas evolution ceases.[10]

-

Purification:

An alternative dehydrogenation can be performed using Raney nickel at a higher temperature range of 170-200°C.[11]

Data Presentation

| Parameter | Method 1: Direct Synthesis | Method 2: Imidazoline Dehydrogenation |

| Starting Materials | 2-Aminopropanal dimethyl acetal, Propanonitrile | Methyl propionate, 1,2-Propanediamine |

| Key Reagents | Cuprous bromide, HCl, NaOH | Pd/C catalyst |

| Reaction Temperature | 85°C | 120-140°C[10] |

| Reaction Time | 8 hours | ~10 hours[10] |

| Yield | 64.1% (based on 2-aminopropanal dimethyl acetal)[9] | 86.8%[10] |

| Purification | Extraction and solvent removal[9] | Reduced pressure distillation[10] |

Mandatory Visualization

Reaction Pathways

Caption: Reaction pathway for the direct synthesis of this compound.

Caption: Two-step reaction pathway involving imidazoline dehydrogenation.

Experimental Workflow

Caption: General experimental workflow for laboratory-scale synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

- 10. CN110845415B - Environment-friendly synthesis method of this compound - Google Patents [patents.google.com]

- 11. CN105367499A - Preparation method of this compound - Google Patents [patents.google.com]

Application of 2-Ethyl-4-methylimidazole in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylimidazole (2E4MI) is a versatile heterocyclic organic compound that has garnered significant attention in various industrial applications, including a notable role as a foundational intermediate in pharmaceutical synthesis.[1][2] Its unique structural features, comprising a substituted imidazole (B134444) ring, provide a reactive scaffold for the construction of more complex molecular architectures, making it a valuable building block in the development of active pharmaceutical ingredients (APIs).[2] This document provides a detailed account of the application of 2E4MI in pharmaceutical synthesis, with a focus on its use in the preparation of key intermediates.

While direct incorporation of the this compound moiety into final drug molecules is not extensively documented in publicly available literature, its primary role lies in its derivatization to form more complex building blocks. One such key derivative is 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, a cyanoethylated compound formed through the reaction of 2E4MI with acrylonitrile (B1666552). This intermediate holds potential for further chemical transformations in the synthesis of bioactive molecules.[1]

Key Application: Synthesis of 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole

The cyanoethylation of this compound represents a crucial step in modifying its structure for subsequent use in pharmaceutical synthesis. The introduction of the cyanoethyl group provides a reactive handle for a variety of chemical transformations, including reduction, hydrolysis, or cyclization reactions, which are instrumental in building the core structures of various therapeutic agents.

Reaction Scheme

The synthesis of 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole is achieved through a Michael addition reaction between this compound and acrylonitrile.

Caption: Synthesis of 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole.

Experimental Protocol: Synthesis of 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole

This protocol outlines a general laboratory procedure for the cyanoethylation of this compound.

Materials:

-

This compound (CAS: 931-36-2)

-

Acrylonitrile (CAS: 107-13-1)

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate, or an organic base)

-

Anhydrous solvent (e.g., acetonitrile, toluene, or dimethylformamide)

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Chromatography supplies (e.g., silica (B1680970) gel, solvents)

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve this compound in an appropriate anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable base to the solution.

-

Addition of Acrylonitrile: While stirring the mixture, add acrylonitrile dropwise through the dropping funnel at a controlled rate to manage any exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst and maintain it for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst if it is a solid. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. Please note that specific yields and purity can vary based on the reaction scale, purity of starting materials, and optimization of reaction conditions.

| Parameter | Value | Reference |

| Reactants | This compound, Acrylonitrile | General Michael Addition Protocols |

| Catalyst | Base Catalyst | General Michael Addition Protocols |

| Solvent | Acetonitrile, Toluene, or DMF | General Michael Addition Protocols |

| Reaction Temperature | 50-80 °C | Dependent on solvent and catalyst |

| Reaction Time | 2-8 hours | Monitored by TLC |

| Typical Yield | 70-90% | Varies with conditions |

| Purity | >95% after purification | Achievable by distillation or chromatography |

Downstream Pharmaceutical Synthesis and Biological Significance

Potential Therapeutic Areas:

The imidazole core is a well-known privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including:

-

Antifungal agents: The imidazole ring is a key component of many azole antifungals.

-

Antihypertensive agents: Certain imidazole derivatives have shown efficacy in cardiovascular diseases.

-

Anticancer agents: The imidazole scaffold has been explored for the development of novel anticancer drugs.

-

Antihistamines: The imidazole ring is present in several H1 and H2 receptor antagonists.

Further research is required to explore the full potential of 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole as a precursor for novel therapeutic agents.

Logical Workflow for Utilizing 2E4MI in Pharmaceutical Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to a potential bioactive compound.

Caption: Workflow for developing pharmaceuticals from 2E4MI.

This compound serves as a valuable and versatile starting material in the multi-step synthesis of potential pharmaceutical compounds. Its conversion to the intermediate, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, opens up a range of synthetic possibilities for the creation of novel bioactive molecules. While the direct lineage to a marketed drug is not explicitly detailed in available literature, the chemical nature of this intermediate strongly suggests its utility in drug discovery and development programs aimed at various therapeutic targets. Further exploration and publication of research in this area will be crucial to fully elucidate the specific applications and benefits of this compound in the pharmaceutical industry.

References

Application Notes and Protocols: 2-Ethyl-4-methylimidazole as a Catalyst in Organic Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethyl-4-methylimidazole (2E4MI) is a versatile heterocyclic organic compound that serves as a highly effective catalyst and curing agent in a variety of organic reactions. Its unique structure, featuring a tertiary amine and a secondary amine within the imidazole (B134444) ring, allows it to participate in multiple catalytic pathways. This document provides detailed application notes and protocols for the use of 2E4MI, with a primary focus on its well-established role in the curing of epoxy resins, a critical process in the formulation of adhesives, coatings, and composite materials.[1][2][3] Additionally, its broader applications in organic synthesis and CO2 capture will be discussed.

Application: Curing Agent and Accelerator for Epoxy Resins

This compound is widely utilized as a latent curing agent and an accelerator for epoxy resin systems.[2][4] Its latency allows for a long pot life at room temperature, with rapid curing initiated by heat.[4] This property is highly desirable in many industrial applications, including advanced coatings, structural adhesives, and composite materials used in the aerospace, automotive, and electronics industries.[1]

The catalytic activity of 2E4MI in epoxy curing enhances the cross-linking of epoxy monomers, leading to improved mechanical strength, chemical resistance, and thermal stability of the cured polymer.[1] It can be used as a sole curing agent or in combination with other hardeners, such as anhydrides, to accelerate the curing process.[5]

Mechanism of Action in Epoxy Curing:

The curing of epoxy resins with 2E4MI proceeds through a two-stage mechanism: an initial addition reaction followed by catalytic polymerization.[6]

-

Addition Reaction: The secondary amine in the imidazole ring opens the epoxy ring to form an adduct.

-

Catalytic Polymerization: The tertiary amine of the imidazole ring then initiates the anionic homopolymerization of the epoxy groups, leading to the formation of a cross-linked polymer network.

Quantitative Data for Epoxy Resin Curing:

The optimal concentration of this compound can vary depending on the specific epoxy resin and the desired properties of the cured product. The following table summarizes typical usage levels and their effects on a standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin.

| Parameter | Value | Effect | Reference |

| 2E4MI Loading (phr) | 2 - 7 | Optimal balance of tensile strength and elongation at break is often achieved around 2 phr. Higher concentrations can lead to increased cross-linking density and thermal resistance. | [4][6] |

| Curing Temperature (°C) | 80 - 150 | Higher temperatures lead to faster curing times. The induction period for catalytic polymerization decreases with increasing temperature. | [6] |

| Curing Time (hours) | 1 - 4 | Dependent on curing temperature and catalyst loading. | |

| Glass Transition Temp. (Tg) | Varies | Increases with higher 2E4MI concentration and curing temperature, indicating a higher degree of cross-linking. | [6] |

Experimental Protocol: Curing of DGEBA Epoxy Resin with this compound

This protocol describes a general procedure for the curing of a standard DGEBA-based epoxy resin using 2E4MI as the curing agent.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

This compound (2E4MI)

-

Mixing container

-

Stirring rod or mechanical mixer

-

Mold for casting the specimen

-

Oven with temperature control

Procedure:

-

Preheat the oven to the desired curing temperature (e.g., 120 °C).

-

Weigh the desired amount of DGEBA epoxy resin into the mixing container.

-

Add the calculated amount of this compound to the epoxy resin. A typical starting concentration is 2 parts per hundred of resin (phr).

-

Thoroughly mix the components until a homogeneous mixture is obtained. Ensure to scrape the sides and bottom of the container to ensure uniform distribution.

-

Pour the mixture into the desired mold, taking care to avoid the entrapment of air bubbles.

-

Place the mold in the preheated oven and cure for the specified time (e.g., 2 hours).

-

After the curing cycle is complete, turn off the oven and allow the cured sample to cool slowly to room temperature inside the oven to prevent thermal shock.

-

Once cooled, the cured epoxy can be demolded and subjected to further characterization.

Diagram: Epoxy Curing Mechanism with this compound

Caption: Mechanism of epoxy curing catalyzed by 2E4MI.

Application: Catalyst in Organic Synthesis

Beyond its role in polymer chemistry, this compound is a valuable catalyst and intermediate in various organic syntheses.[2][7][8] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][7]

Examples of Catalyzed Reactions:

While detailed, universally applicable protocols are reaction-specific, 2E4MI has been noted for its catalytic activity in the following areas:

-

Synthesis of Ionic Liquids: The imidazole core is a common structural motif in ionic liquids.

-

Pharmaceutical Intermediates: It serves as a building block for more complex active pharmaceutical ingredients.[7]

-

Agrochemical Synthesis: Used in the preparation of certain pesticides and fungicides.[7]

Experimental Workflow: General Procedure for a 2E4MI-Catalyzed Reaction

Caption: General workflow for a 2E4MI-catalyzed organic synthesis.

Other Notable Applications

-

CO2 Capture: Aqueous solutions of this compound have shown promise for efficient carbon dioxide capture.[9] The absorbed CO2 can be released at relatively low temperatures, suggesting potential for cost-effective carbon capture and storage technologies.[9]

-

Corrosion Inhibitor: 2E4MI is also used in formulations to protect metal surfaces from corrosion.[10]